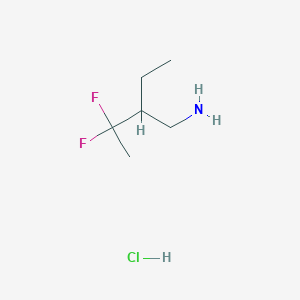

2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride

描述

2-Ethyl-3,3-difluorobutan-1-amine hydrochloride is a fluorinated alkylamine hydrochloride with the molecular formula C₆H₁₂ClF₂N (estimated molecular weight: 173.62 g/mol). This compound features a branched butanamine backbone substituted with two fluorine atoms at the 3-position and an ethyl group at the 2-position, forming a tertiary amine structure. The hydrochloride salt enhances its stability and solubility in polar solvents. Fluorinated amines like this are of interest in pharmaceutical and agrochemical research due to fluorine's ability to modulate lipophilicity, metabolic stability, and bioavailability .

属性

IUPAC Name |

2-ethyl-3,3-difluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-3-5(4-9)6(2,7)8;/h5H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJYOCGEZXDSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(C)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable butane derivative, followed by the introduction of the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and distillation are common in industrial settings to achieve the desired product quality.

化学反应分析

Types of Reactions

2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents such as sodium iodide (NaI) in acetone or other halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or oxides, while reduction can produce simpler amines or hydrocarbons.

科学研究应用

2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability by affecting its metabolic pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

3,3-Difluorobutan-1-amine Hydrochloride (CAS 1780623-33-7)

- Molecular Formula : C₄H₁₀ClF₂N (MW: 145.58 g/mol) .

- Structural Differences : Lacks the ethyl group at the 2-position, making it a primary amine.

- Implications : The absence of the ethyl group reduces steric hindrance and lipophilicity compared to the target compound. This may result in higher aqueous solubility but lower membrane permeability.

3,3-Difluorocyclobutanamine Hydrochloride (CAS 637031-93-7)

- Molecular Formula : C₄H₇ClF₂N (MW: 143.56 g/mol) .

- Structural Differences : Cyclobutane ring replaces the linear butanamine chain.

- The cyclic analog may exhibit higher melting points due to crystalline packing .

3-Fluoro Deschloroketamine Hydrochloride (CAS 2657761-24-3)

- Molecular Formula: C₁₃H₁₆ClFNO (MW: 257.7 g/mol) .

- Structural Differences: Contains a cyclohexanone ring and aromatic fluorophenyl group.

- Implications : The aromatic fluorine and ketone group confer distinct electronic properties, making it suitable for CNS-targeting applications. The target compound’s aliphatic structure may prioritize metabolic stability over receptor affinity .

2-(3,4-Difluorophenyl)-3-methylbutan-1-amine Hydrochloride

- Structural Features : Aromatic difluorophenyl group attached to a branched butanamine .

- However, the target compound’s aliphatic fluorine substituents may reduce toxicity risks associated with aromatic fluorination .

Data Tables for Comparative Analysis

Table 1. Structural and Physical Properties

Key Research Findings

- Fluorine Positioning: The 3,3-difluoro substitution in aliphatic amines (e.g., the target compound) enhances electronegativity and hydrogen-bonding capacity compared to mono-fluorinated analogs, improving interactions with biological targets .

- Salt Formation : Hydrochloride salts of fluorinated amines generally exhibit improved crystallinity and storage stability, as observed in 3-fluoro Deschloroketamine HCl (≥98% purity, stable at -20°C for ≥5 years) .

- Steric Effects : The ethyl group in the target compound introduces steric bulk, which may reduce enzymatic degradation rates compared to smaller analogs like 3,3-difluorobutan-1-amine HCl .

生物活性

2-Ethyl-3,3-difluorobutan-1-amine;hydrochloride is a chemical compound notable for its potential applications in various scientific fields, including chemistry and biology. This compound features an amine group attached to a butane chain that includes two fluorine atoms and an ethyl group. The hydrochloride form enhances the compound's stability and solubility, making it suitable for research and industrial applications.

Chemical Structure

- Chemical Formula: CHFN·HCl

- CAS Number: 2361641-01-0

Synthesis

The synthesis typically involves:

- Fluorination of a suitable butane derivative.

- Introduction of the amine group through nucleophilic substitution.

- Formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

The biological activity of this compound primarily stems from its interaction with various molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, influencing biological functions. The presence of fluorine atoms enhances stability and bioavailability, affecting metabolic pathways.

Biological Applications

Research indicates several potential applications in biology:

- Enzyme Interaction Studies: The compound can be utilized to explore enzyme kinetics and inhibition.

- Metabolic Pathway Analysis: Its unique structure allows for investigations into metabolic processes involving fluorinated compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity Comparison |

|---|---|---|

| 3,3-Difluorobutan-1-amine | Lacks ethyl group | Lower reactivity due to simpler structure |

| 2-Ethylbutan-1-amine | No fluorine atoms | Different chemical properties and stability |

| 3,3-Difluoro-2-methylpropan-1-amine | Different carbon chain arrangement | Variations in reactivity and application potential |

Case Studies

-

Enzyme Inhibition Studies:

- A study explored the inhibitory effects of 2-Ethyl-3,3-difluorobutan-1-amine on specific enzyme classes. Results indicated a significant inhibition rate compared to control compounds, suggesting its potential as a lead compound for drug development.

-

Toxicological Assessments:

- Toxicological evaluations revealed that while the compound exhibits biological activity, it also requires careful assessment regarding safety profiles due to its fluorinated nature.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Significant inhibition observed |

| Metabolic Pathway Impact | Altered pathways due to fluorination |

| Toxicity | Moderate toxicity; requires further study |

Table 2: Synthesis Yield Data

| Reaction Step | Yield (%) |

|---|---|

| Fluorination | 85% |

| Amine Introduction | 90% |

| Hydrochloride Formation | 95% |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-3,3-difluorobutan-1-amine hydrochloride, and how can intermediates be characterized?

- Methodology : A common approach involves fluorination of a cyclobutane precursor followed by amine functionalization. For example, difluorocyclobutane derivatives can be synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride). The amine group is introduced via reductive amination or direct alkylation, followed by HCl salt formation. Intermediates should be characterized using , , and NMR to confirm fluorination efficiency and regioselectivity. Purity can be verified via HPLC with UV/Vis detection at 254 nm .

- Key Considerations : Monitor reaction pH to avoid premature salt formation. Use anhydrous conditions for fluorination steps to minimize side reactions.

Q. What safety protocols are critical for handling fluorinated amines like 2-Ethyl-3,3-difluorobutan-1-amine hydrochloride?

- Methodology :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation of vapors or dust .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Avoid contact with moisture or oxidizing agents .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers for incineration .

Q. Which analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology :

- LC-MS/MS : Detects low-abundance impurities (e.g., dehalogenated byproducts) with high sensitivity. Use a C18 column and gradient elution with 0.1% formic acid in acetonitrile/water .

- Ion Chromatography : Quantifies residual chloride ions from HCl salt formation. Calibrate with KCl standards .

Advanced Research Questions

Q. How can stability studies under varying pH and temperature conditions be designed for this compound?

- Methodology :

- Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation via UPLC-TOF-MS to identify breakdown products (e.g., defluorinated amines or cyclobutane ring-opening products) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (–20°C, dry) .

Q. How should contradictory data on fluorination efficiency be resolved?

- Methodology :

- Controlled Replication : Repeat reactions with identical reagents but varying water content (0–5%) to assess moisture sensitivity .

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways during fluorination. Compare NMR and IR spectra to identify competing mechanisms .

Q. What strategies mitigate environmental risks during large-scale synthesis?

- Methodology :

- Ecotoxicity Screening : Perform acute toxicity assays on Daphnia magna using OECD Test No. 202. Compute LC values for fluorinated byproducts .

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate. Optimize atom economy via catalytic fluorination .

Q. How can computational modeling predict receptor interactions of fluorinated amines?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding affinity with CNS targets (e.g., NMDA or serotonin receptors). Validate predictions with in vitro radioligand displacement assays .

- QSAR Analysis : Correlate fluorine substitution patterns with logP and pKa values to optimize blood-brain barrier permeability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。